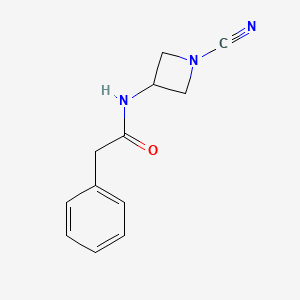

N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide

Description

N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide is an acetamide derivative featuring a cyano-substituted azetidine ring linked to a phenylacetamide scaffold. The azetidine ring, a four-membered saturated heterocycle, confers structural rigidity, while the cyano group introduces strong electron-withdrawing properties. This combination may enhance metabolic stability and influence binding interactions in biological systems.

Properties

CAS No. |

773858-07-4 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(1-cyanoazetidin-3-yl)-2-phenylacetamide |

InChI |

InChI=1S/C12H13N3O/c13-9-15-7-11(8-15)14-12(16)6-10-4-2-1-3-5-10/h1-5,11H,6-8H2,(H,14,16) |

InChI Key |

POKGTSHLTONAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C#N)NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Attachment of Phenylacetamide Moiety: The final step involves coupling the azetidine ring with phenylacetamide through amide bond formation, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, cyanide sources

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives

Reduction: Aminated derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of phenylacetamides exhibit significant antibacterial activity. For instance, compounds similar to N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentrations for such compounds have been reported to be lower than those of established antibacterial agents, indicating their potential as novel antibacterial agents .

Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For example, research into related compounds has shown that they can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies have also indicated that these compounds can reduce paw edema in animal models, suggesting their potential utility in treating inflammatory diseases .

Drug Development

This compound and its derivatives are being explored for their roles in drug development, particularly for conditions that require novel therapeutic strategies. The compound's ability to modulate immune responses and its antibacterial properties make it a candidate for further investigation in treating infections and inflammatory conditions.

Case Studies

- Antibacterial Activity : A study evaluated various derivatives against bacterial strains and found that certain modifications to the phenylacetamide structure enhanced their efficacy. The results indicated that these compounds could serve as alternatives to traditional antibiotics .

- Anti-inflammatory Models : In a series of experiments using CFA-induced paw edema models, related compounds demonstrated significant reductions in inflammation markers, suggesting that this compound could be developed into an anti-inflammatory drug with fewer gastrointestinal side effects compared to conventional non-steroidal anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and azetidine ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The table below compares key structural elements of N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide with related compounds:

Key Observations :

- Electron-withdrawing groups: The cyano group in the target compound may enhance dipole interactions compared to trifluoromethyl (CF3) or chlorine substituents in analogs .

- Ring size and rigidity : The azetidine’s four-membered ring imposes greater steric constraints than the five-membered thiazole or triazole rings in other derivatives .

Physicochemical Properties

Infrared (IR) Spectroscopy :

NMR Spectroscopy :

Crystallography :

Biological Activity

N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including cytotoxicity, antibacterial properties, and other relevant pharmacological effects, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring and a phenylacetamide moiety. The synthesis of this compound typically involves the reaction of 1-cyanoazetidine with 2-phenylacetic acid derivatives, utilizing various organic synthesis techniques to achieve high purity and yield.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer and antibacterial agent.

1. Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.107 μM against HepG2 liver cancer cells, which is notably higher than that of doxorubicin (0.877 μM) . This suggests that modifications in the chemical structure can enhance or diminish cytotoxic effects.

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. A study reported the minimum effective concentration (EC50) values for related compounds, indicating promising antibacterial activity. For example, a derivative showed an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming standard treatments like bismerthiazol (230.5 µM) . Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, leading to cell death .

Case Studies

- Cytotoxicity Evaluation :

- Antibacterial Mechanism :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.